2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol is a compound characterized by the presence of an azido group and a nitrophenyl group attached to a polyethylene glycol (PEG) backbone. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol typically involves the modification of polyethylene glycol with azido and nitrophenyl groupsFor example, a dibenzyl-protected amine functional initiator can be used to prepare high-purity amino-PEG-alcohol, which is then modified to introduce the azido and nitrophenyl functionalities .
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization processes and subsequent chemical modifications. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol undergoes various types of chemical reactions, including:
Click Chemistry: The azido group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (spAAC) reactions.
Substitution Reactions: The nitrophenyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
CuAAC Reactions: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles can be used for substitution reactions involving the nitrophenyl group.
Major Products Formed
Triazoles: Formed from azide-alkyne cycloaddition reactions.
Substituted Nitrophenyl Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of biomolecules and nanoparticles for targeted delivery and imaging.
Industry: Applied in the development of advanced materials and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of 2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol is primarily based on its ability to undergo specific chemical reactions The azido group can participate in click chemistry reactions, forming stable triazole linkagesThese reactions enable the compound to modify and interact with other molecules, facilitating its use in bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
4-Azido-2-nitrophenyl PEG: Similar in structure but may vary in the length of the PEG chain.
Polyethylene Glycol Derivatives: Various PEG derivatives with different functional groups, such as amino-PEG, carboxy-PEG, and methoxy-PEG.
Uniqueness
2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol is unique due to the presence of both azido and nitrophenyl groups, which provide distinct reactivity and versatility in chemical modifications. This dual functionality allows for orthogonal bioconjugation strategies, making it a valuable tool in scientific research and industrial applications .
Properties
CAS No. |
140842-24-6 |
---|---|
Molecular Formula |
C9H10N4O5 |
Molecular Weight |
254.2 g/mol |
IUPAC Name |
2-[(4-azido-2-nitrophenoxy)methoxy]ethanol |
InChI |
InChI=1S/C9H10N4O5/c10-12-11-7-1-2-9(8(5-7)13(15)16)18-6-17-4-3-14/h1-2,5,14H,3-4,6H2 |
InChI Key |
RCPNSRCFTZOOIM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OCOCCO |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OCOCCO |
Synonyms |
4-azido-2-nitrophenyl PEG 4-azido-2-nitrophenyl polyethylene glycol ANP-PEG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.